2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a prop-2-en-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form 2-(4-ethoxyphenyl)acetonitrile. This intermediate is then subjected to a cyclization reaction with an appropriate amine and a suitable catalyst to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the oxazole ring and prop-2-en-1-ylamino group.
4-ethoxyphenylacetic acid: Contains the ethoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-3-11-19-17-15(12-18)20-16(22-17)10-7-13-5-8-14(9-6-13)21-4-2/h3,5-10,19H,1,4,11H2,2H3/b10-7+ |
InChI Key |
OTNWHOZYYIKXNJ-JXMROGBWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC=C)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC=C)C#N |
Origin of Product |
United States |
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